Orthogonal Reactivity: CuAAC and SPAAC Click Compatibility vs. Mono-Functional Azide Linkers
Azido-PEG4-amido-PEG4-Boc possesses an azide group capable of both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups [1]. In contrast, comparator linkers such as Boc-N-Amido-PEG4-propargyl contain only an alkyne moiety and cannot participate in SPAAC reactions with DBCO/BCN, limiting their bioorthogonal conjugation options . This dual click compatibility enables copper-free conjugation in live-cell applications where copper toxicity is a concern.
| Evidence Dimension | Click chemistry reaction compatibility |
|---|---|
| Target Compound Data | Compatible with CuAAC (terminal alkynes) and SPAAC (DBCO, BCN) |
| Comparator Or Baseline | Boc-N-Amido-PEG4-propargyl: Compatible only with CuAAC (azides), no SPAAC capability |
| Quantified Difference | Semi-quantitative: Target compound enables two distinct click reaction pathways (CuAAC + SPAAC) vs. comparator limited to one (CuAAC only) |
| Conditions | Standard click chemistry conditions as reported in vendor technical documentation |
Why This Matters
SPAAC compatibility eliminates the requirement for cytotoxic copper catalysts, enabling direct use in live-cell PROTAC degradation assays and in vivo bioconjugation without pre-purification.
- [1] MedChemExpress (MCE), Azido-PEG4-amido-PEG4-Boc, Technical Datasheet. View Source
